

# "1-(Piperidin-4-ylmethyl)piperazine" purity and analysis

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Compound of Interest

Compound Name: 1-(Piperidin-4-ylmethyl)piperazine

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An In-depth Technical Guide to the Purity and Analysis of 1-(Piperidin-4-ylmethyl)piperazine

This guide provides a comprehensive overview of the analytical methodologies used to determine the purity and profile of **1-(Piperidin-4-ylmethyl)piperazine**, a key building block in pharmaceutical synthesis. The document is intended for researchers, analytical scientists, and drug development professionals, offering detailed experimental protocols and data interpretation guidelines.

## **Compound Profile**

Chemical Structure: **1-(Piperidin-4-ylmethyl)piperazine** IUPAC Name: 1-((Piperidin-4-yl)methyl)piperazine Molecular Formula:  $C_{10}H_{21}N_3$  Molecular Weight: 183.30 g/mol CAS Number: 24643-46-9 (Note: This CAS number is often associated with the core structure, though variations exist).

The purity of this intermediate is critical as impurities can be carried through synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).

## **Purity Specifications and Impurity Profile**

Commercial suppliers typically offer **1-(Piperidin-4-ylmethyl)piperazine** at high purity levels. The primary impurities are often related to the synthesis process, which commonly involves the reductive amination of piperidine-4-carbaldehyde with piperazine.



Table 1: Typical Purity Specifications

Parameter	Specification	Method
Purity	≥97% , ≥98%	GC, HPLC
Appearance	Colorless to light yellow liquid or solid	Visual

| Identity | Conforms to structure | ¹H NMR, MS |

Table 2: Potential Process-Related Impurities

Impurity Name	Structure	Origin	<b>Detection Method</b>
Piperazine	C4H10N2	Unreacted starting material	GC-MS, HPLC
Piperidine-4- carbaldehyde	C <sub>6</sub> H <sub>11</sub> NO	Unreacted starting material	GC-MS (as derivative), LC-MS
Bis-adduct	1,4-bis((piperidin-4- yl)methyl)piperazine	Over-reaction of piperazine	HPLC, LC-MS

| N-formylpiperazine |  $C_5H_{10}N_2O$  | Side reaction with reducing agent (e.g., NaBH(OAc) $_3$ /DMF) | HPLC, LC-MS |

## **Analytical Methodologies and Protocols**

A multi-technique approach is essential for comprehensive analysis, combining chromatographic separation with spectroscopic identification.

## High-Performance Liquid Chromatography (HPLC) for Purity Assay

HPLC coupled with UV detection is a robust method for quantifying the main component and related substances. Due to the lack of a strong chromophore in the target molecule, low UV



wavelength detection (e.g., 200-215 nm) is required, or derivatization can be employed for higher sensitivity.

Experimental Protocol: HPLC-UV

- Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
- Column: Reversed-phase C18 column (e.g., Vydac C18, 4.6 x 250 mm, 5 μm).[1]
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[1]
- Gradient Program:

Time (min)	% Mobile Phase B
0	10
30	50
35	90

| 40 | 10 |

• Flow Rate: 1.0 mL/min.[1]

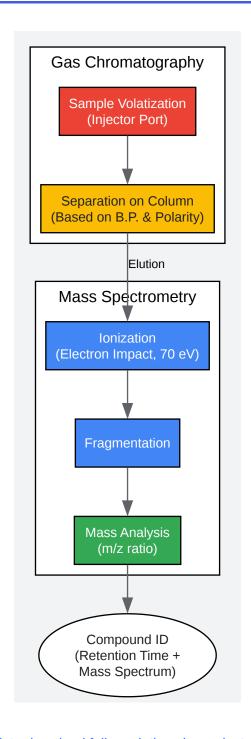
• Column Temperature: 30 °C.

• Detection Wavelength: 214 nm.[1]

• Injection Volume: 10 μL.

 Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 0.5 mg/mL.





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### References

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